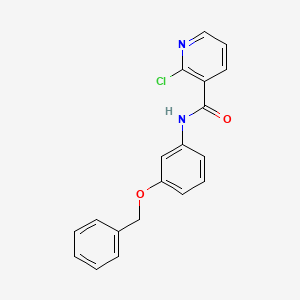

2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide, referred to as CPMPC, is a synthetic organic compound that has been studied for its potential applications in scientific research. CPMPC is a member of the phenylpyridine family, which is composed of compounds containing a phenyl group attached to a pyridine ring. CPMPC is a derivative of pyridine, which is an aromatic heterocyclic organic compound consisting of a six-membered ring of five carbon atoms and one nitrogen atom. CPMPC has been used in a variety of research applications due to its unique properties, including its ability to act as a ligand for metal ions, its ability to interact with proteins, and its potential as an enzyme inhibitor.

Método De Síntesis Detallado

Design of the Synthesis Pathway

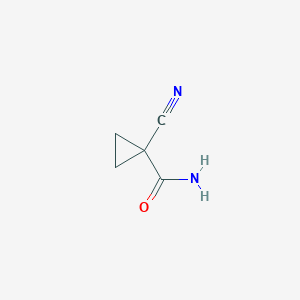

The synthesis pathway for 2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide involves the reaction of 2-chloro-3-cyanopyridine with 3-phenylmethoxyaniline, followed by the conversion of the resulting intermediate to the final product through a series of chemical reactions.

Starting Materials

2-chloro-3-cyanopyridine, 3-phenylmethoxyaniline, Sodium methoxide, Hydrochloric acid, Sodium hydroxide, Acetic anhydride, Acetic acid, Ethanol, Wate

Reaction

Step 1: 2-chloro-3-cyanopyridine is reacted with 3-phenylmethoxyaniline in the presence of sodium methoxide to form 2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carbonitrile., Step 2: The resulting intermediate is then hydrolyzed with hydrochloric acid to form 2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide., Step 3: The product is then purified by recrystallization from ethanol and water mixture., Step 4: The final product is obtained by acetylation of the amide group with acetic anhydride in the presence of acetic acid and sodium hydroxide.

Aplicaciones Científicas De Investigación

CPMPC has been used in a variety of scientific research applications due to its unique properties. It has been used as a ligand for metal ions, such as zinc, copper, and nickel, and as a binder for proteins. It has also been used as an enzyme inhibitor, as a substrate for enzymes, and as a catalyst for organic reactions. CPMPC has been used in the study of the structure and function of proteins, as well as in the study of the metabolism of drugs and other compounds.

Mecanismo De Acción

CPMPC has a number of effects on proteins and other biological molecules. It can bind to proteins and act as an inhibitor, preventing the protein from performing its normal function. It can also act as a substrate, allowing the protein to catalyze a reaction. CPMPC can also bind to metal ions and act as a ligand, allowing the metal ions to bind to proteins and other molecules.

Efectos Bioquímicos Y Fisiológicos

CPMPC has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. It has also been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. In addition, CPMPC has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins, which are hormones that regulate inflammation and other physiological processes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CPMPC has a number of advantages for use in laboratory experiments. It is highly soluble in water and other solvents, allowing for easy manipulation and storage. It is also relatively stable, making it suitable for long-term storage. Additionally, CPMPC is relatively inexpensive and readily available, making it an attractive choice for use in laboratory experiments.

One limitation of CPMPC is its toxicity. It has been shown to be toxic to humans and animals, and it should be handled with care. Additionally, CPMPC is not very soluble in organic solvents, making it more difficult to manipulate and store.

Direcciones Futuras

CPMPC has a number of potential future applications. It could be used as a drug target, as an enzyme inhibitor, or as a substrate for enzymes. It could also be used to study the structure and function of proteins, as well as the metabolism of drugs and other compounds. Additionally, CPMPC could be used as a ligand for metal ions, such as zinc, copper, and nickel. Finally, CPMPC could be used to study the biochemical and physiological effects of drugs and other compounds.

Propiedades

IUPAC Name |

2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O2/c20-18-17(10-5-11-21-18)19(23)22-15-8-4-9-16(12-15)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCSYWUBVASGTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C3=C(N=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(2,6-difluorophenylsulfonamido)propanamide](/img/structure/B2384432.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2384436.png)

![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2384437.png)